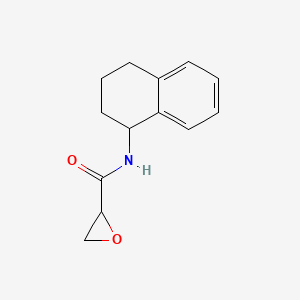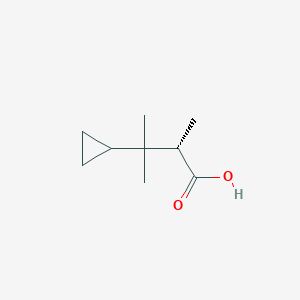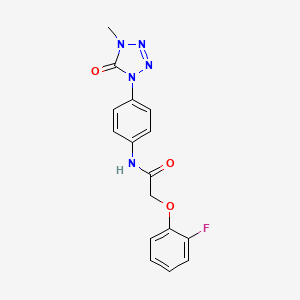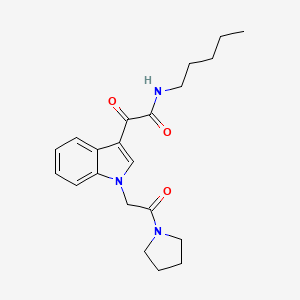
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to an oxirane ring and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane-2-carboxamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with an appropriate oxirane precursor under controlled conditions. One common method involves the use of hydrogen peroxide in an alkaline medium at low temperatures (10-15°C) to facilitate the formation of the oxirane ring . The reaction is usually carried out in an organic solvent such as ethanol to ensure proper mixing and reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function . This interaction can modulate various biological processes, making the compound a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine
- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides
Uniqueness
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane-2-carboxamide is unique due to its combination of a tetrahydronaphthalene moiety and an oxirane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-8-16-12)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11-12H,3,5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBCIMMNKPFMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,4-Dichlorophenyl)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}propan-1-one](/img/structure/B2644514.png)


![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole](/img/structure/B2644519.png)
![methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2644520.png)


![2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate](/img/structure/B2644527.png)

![7-(4-chlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644531.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2644535.png)

